Cas no 22214-29-5 ((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one structure
22214-29-5 structure
商品名:(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
CAS番号:22214-29-5
MF:C10H10O2
メガワット:162.1852
CID:912265
PubChem ID:12052584

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one 化学的及び物理的性質

名前と識別子

    • (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
    • (3E)-4-(3-hydroxylphenyl)-3-buten-2-one
    • (3E)-4-(m-Hydroxyphenyl)-3-buten-2-one
    • 1-(3-hydroxyphenyl)but-1-en-3-one
    • 4-(3-hydroxy-phenyl)-3-buten-2-one
    • 4t-(3-Hydroxy-phenyl)-but-3-en-2-on
    • 4t-(3-hydroxy-phenyl)-but-3-en-2-one
    • AE-562
    • FT-0670007
    • SureCN667194
    • DB-289875
    • AE-562/43459153
    • AKOS013592479
    • 4-(3-HYDROXYPHENYL)-3-BUTEN-2-ONE
    • 4-(3-hydroxyphenyl)but-3-en-2-one
    • starbld0033566
    • SCHEMBL667195
    • (E)-4-(3-hydroxyphenyl)but-3-en-2-one
    • (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (DISCONTINUED)
    • EN300-1827203
    • 4-(3'-hydroxyphenyl)-(e)-3-buten-2-one
    • 22214-29-5
    • (3E)-4-(3-hydroxyphenyl)but-3-en-2-one
    • SCHEMBL667194
    • インチ: InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
    • InChIKey: BQQMTVHCRIOEDO-AATRIKPKSA-N
    • ほほえんだ: CC(=O)\C=C\c1cccc(O)c1

計算された属性

  • せいみつぶんしりょう: 162.0681
  • どういたいしつりょう: 162.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 37.3

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H951250-2 g
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
22214-29-5
2g
225.00 2021-08-04
TRC
H951250-500mg
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
22214-29-5
500mg
$110.00 2023-05-18
TRC
H951250-5 g
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
22214-29-5
5g
535.00 2021-08-04
Enamine
EN300-1827203-1.0g
4-(3-hydroxyphenyl)but-3-en-2-one
22214-29-5
1g
$1070.0 2023-06-01
Enamine
EN300-1827203-0.25g
4-(3-hydroxyphenyl)but-3-en-2-one
22214-29-5
0.25g
$381.0 2023-09-19
TRC
H951250-1g
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
22214-29-5
1g
$ 120.00 2022-06-04
Enamine
EN300-1827203-5.0g
4-(3-hydroxyphenyl)but-3-en-2-one
22214-29-5
5g
$3105.0 2023-06-01
Enamine
EN300-1827203-0.1g
4-(3-hydroxyphenyl)but-3-en-2-one
22214-29-5
0.1g
$364.0 2023-09-19
Enamine
EN300-1827203-0.5g
4-(3-hydroxyphenyl)but-3-en-2-one
22214-29-5
0.5g
$397.0 2023-09-19
TRC
H951250-1000mg
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
22214-29-5
1g
$150.00 2023-05-18

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one 関連文献

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-oneに関する追加情報

Recent Advances in the Study of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS: 22214-29-5) in Chemical Biology and Pharmaceutical Research

The compound (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS: 22214-29-5) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This molecule, characterized by its α,β-unsaturated ketone moiety and phenolic hydroxyl group, exhibits a range of biologically relevant properties, including potential anti-inflammatory, antioxidant, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms of action, synthetic pathways, and therapeutic applications, positioning it as a promising candidate for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. The study demonstrated that the compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. Molecular docking simulations revealed strong binding interactions between the compound and the p65 subunit of NF-κB, suggesting a potential mechanism for its observed bioactivity. These findings were further validated in vitro using macrophage cell lines, where the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Another significant advancement was reported in a 2024 Nature Communications article, which explored the compound's role as a modulator of oxidative stress. The research team found that (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one acts as a potent scavenger of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These properties were particularly evident in neuronal cell models, where the compound showed neuroprotective effects against oxidative damage, highlighting its potential for treating neurodegenerative disorders.

The synthetic accessibility of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one has also been a focus of recent research. A 2023 paper in Organic Letters described an efficient, scalable synthesis route using a Claisen-Schmidt condensation reaction, achieving a yield of 78% with high stereoselectivity. This methodological advancement is expected to facilitate further pharmacological studies and large-scale production of the compound for clinical applications.

Emerging evidence suggests that structural modifications of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one could enhance its pharmacological profile. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several analogs with improved bioavailability and target specificity. Particularly, the introduction of electron-withdrawing groups at the phenyl ring resulted in analogs with enhanced anticancer activity against breast cancer cell lines, as measured by MTT assays and apoptosis induction studies.

Despite these promising developments, challenges remain in the clinical translation of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one. Current research is addressing issues related to its pharmacokinetic properties, including metabolic stability and tissue distribution. A 2024 study in Drug Metabolism and Disposition employed LC-MS/MS techniques to characterize the compound's metabolic pathways, identifying glucuronidation as the primary route of biotransformation. These insights are crucial for optimizing the compound's therapeutic potential.

In conclusion, recent research on (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS: 22214-29-5) has significantly advanced our understanding of its biological activities and therapeutic potential. The compound's multifaceted pharmacological properties, combined with improved synthetic methods and structural optimization strategies, position it as a valuable scaffold for drug discovery. Future studies should focus on preclinical evaluation of its safety and efficacy, as well as the development of targeted delivery systems to overcome current limitations in its pharmaceutical application.

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